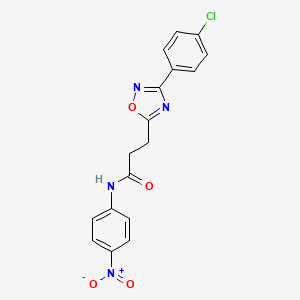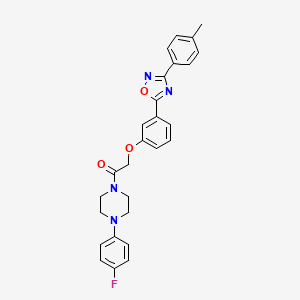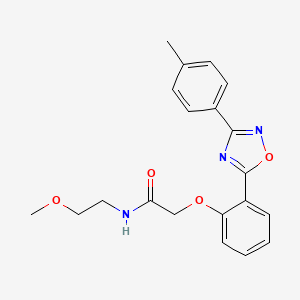
N-(2-methoxyethyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as PTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAA is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
科学研究应用
PTAA has been extensively studied for its potential applications in various fields such as fluorescence imaging, organic light-emitting diodes (OLEDs), and biological imaging. PTAA has been shown to exhibit excellent fluorescence properties, making it an ideal candidate for fluorescence imaging. In addition, PTAA has been used as a dopant in OLEDs, where it has shown promising results in enhancing the efficiency of the devices. PTAA has also been used as a biological imaging agent due to its ability to selectively bind to certain biomolecules.
作用机制
The mechanism of action of PTAA is not well understood. However, it is believed that PTAA interacts with certain biomolecules in the body, leading to changes in their fluorescence properties. This interaction can be used to selectively detect and image certain biomolecules.
Biochemical and Physiological Effects:
PTAA has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it an ideal candidate for biological imaging applications.
实验室实验的优点和局限性
The main advantage of PTAA is its excellent fluorescence properties, which make it an ideal candidate for fluorescence imaging applications. In addition, PTAA is relatively easy to synthesize and is non-toxic and biocompatible. However, one of the main limitations of PTAA is its limited solubility in water, which can make it difficult to use in certain biological applications.
未来方向
There are several future directions for the research on PTAA. One of the main directions is to further investigate the mechanism of action of PTAA and its interactions with biomolecules. This can lead to the development of more selective and sensitive imaging agents. Another direction is to improve the solubility of PTAA in water, which can expand its potential applications in biological imaging. Finally, PTAA can be modified to introduce functional groups that can enhance its properties or enable it to interact with specific biomolecules.
合成方法
PTAA can be synthesized using a simple one-pot reaction. The synthesis involves the reaction of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-(2-bromoethoxy)phenol in the presence of a base such as potassium carbonate. The resulting product is then treated with N-methoxyethylamine to obtain PTAA. The synthesis of PTAA is relatively easy and can be carried out on a large scale.
属性
IUPAC Name |
N-(2-methoxyethyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-14-7-9-15(10-8-14)19-22-20(27-23-19)16-5-3-4-6-17(16)26-13-18(24)21-11-12-25-2/h3-10H,11-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTFRMYMSLGUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzoyl-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7717684.png)
![N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717686.png)
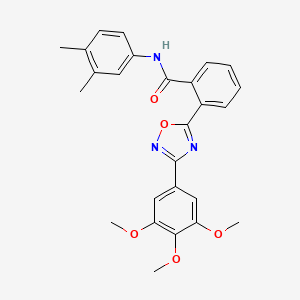
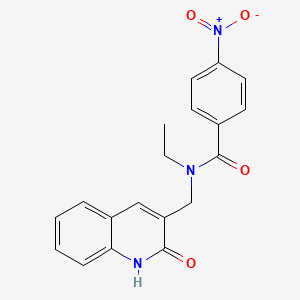

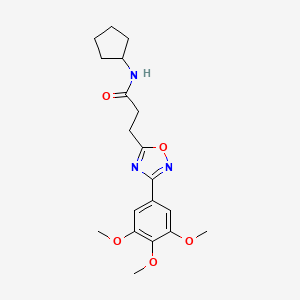
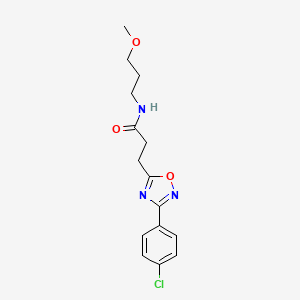
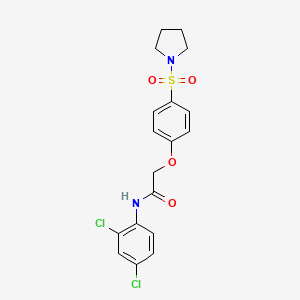
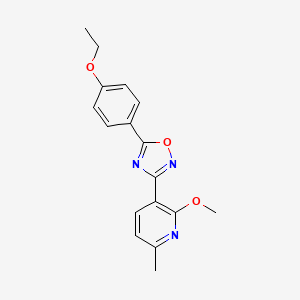
![1-(2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetyl)piperidine-4-carboxamide](/img/structure/B7717752.png)
